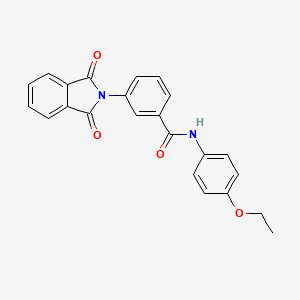![molecular formula C16H19Cl2N3O B3724033 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3724033.png)
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
描述
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has been shown to have potential therapeutic effects in a variety of diseases, including diabetes, cancer, and cardiovascular disease. In
作用机制
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the kinase domain, which in turn phosphorylates downstream targets involved in glucose metabolism, lipid metabolism, and protein synthesis. The activation of AMPK by 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is independent of the upstream kinase LKB1, which is the primary activator of AMPK in response to energy stress.
Biochemical and Physiological Effects:
The activation of AMPK by 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has several biochemical and physiological effects. In skeletal muscle cells, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone induces cell death by inhibiting the mTOR pathway and activating the pro-apoptotic protein Bim. In the heart, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in cell culture and animal studies. It has also been shown to have a high selectivity for AMPK, reducing the potential for off-target effects. However, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has some limitations. It is not a natural product, and its effects may not fully reflect the physiological response to AMPK activation. In addition, its potency may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective AMPK activators. Another area is the investigation of the long-term effects of 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone on glucose metabolism, lipid metabolism, and cardiovascular function. Finally, the potential therapeutic effects of 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in human diseases need to be further explored in clinical trials.
科学研究应用
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic effects in a variety of diseases. In diabetes, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular disease, 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to protect against ischemia-reperfusion injury and improve cardiac function.
属性
IUPAC Name |
2-(2,4-dichloroanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-9(2)4-6-12-10(3)19-16(21-15(12)22)20-14-7-5-11(17)8-13(14)18/h5,7-9H,4,6H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZJCZOJUIQWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=C(C=C(C=C2)Cl)Cl)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-chlorobenzyl)thio]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3723957.png)
![ethyl 5-(4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723969.png)
![ethyl 5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723976.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3723985.png)
![6-amino-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B3723990.png)
![1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3723994.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3724012.png)
![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3724025.png)
![2-[({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B3724038.png)
![ethyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3724043.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate](/img/structure/B3724046.png)
![2-[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3724051.png)